BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to USP15:
Substrates, Interacting Proteins, and Signaling
Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Usp15-IN-1

Cat. No.: B10854877

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Peptidase 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a
crucial role in a multitude of cellular processes by removing ubiquitin from target proteins,
thereby regulating their stability, activity, and localization.[1][2] As a member of the largest
family of DUBSs, the ubiquitin-specific proteases, USP15 is involved in diverse signaling
pathways, including those critical for cancer progression, immune response, and
neurodegenerative diseases.[1][2][3] Its complex and often contradictory roles in different
cellular contexts make it an intriguing subject of study and a potential therapeutic target.[1][2]
This guide provides a comprehensive overview of the known substrates and interacting
partners of USP15, details the experimental methodologies used to identify them, and
visualizes its involvement in key signaling pathways.

Quantitative Data Summary: USP15 Substrates and
Interacting Proteins

The identification of USP15 substrates and interacting proteins is critical to understanding its
cellular functions. The following tables summarize the key molecules known to associate with
USP15.

Table 1: Validated Substrates of USP15
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Substrate

Cellular
Process/Pathway

Consequence of
Deubiquitination

Reference(s)

TGF-B Receptor |
(TBRI/ALKS5)

TGF-B Signaling

Stabilization,

enhanced signaling

[3]4]

BMP Receptor |
(ALK3)

BMP Signaling

Stabilization,

enhanced signaling

[3]

R-SMADs (SMAD1,
SMAD2, SMAD3)

TGF-B/BMP Signaling

Stabilization and

activation

[3]4]

Stabilization, leading

MDM2 53 Signalin 2][3
P J J to p53 degradation 21E3]
] ] Stabilization (context-
p53 p53 Signaling [2][3]
dependent)
Stabilization, leading
Keapl Nrf2-Keapl Pathway ) [31[5]
to Nrf2 degradation
) ] Stabilization, inhibition
IKBa NF-kB Signaling [2][6]
of NF-kB pathway
Stabilization,
TAB2/3 NF-kB Signaling activation of NF-kB [2][3]
pathway
DNA Damage Repair Facilitates interaction
BARD1 _ [7]
(HR) with HP1y
Regulation of
PRP31 RNA Splicing spliceosome [819]
dynamics
HPV16 E6 _ o
) Viral Oncology Stabilization [31[6]
Oncoprotein
Stabilization,
FKBP5 Apoptosis promotion of [2]
apoptosis
TET2 Immune Response Inhibition of activity [2]
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IRS2

IGF-1 Signaling

Regulation of

signaling

[2]

HBXx Protein

Viral Oncology

Stabilization

[2]

Antagonizes Parkin-

Mitochondrial Proteins  Mitophagy mediated [10][11]
ubiquitination
Table 2: USP15 Interacting Proteins
. . ] Method of
Interacting Protein Function/Complex . Reference(s)
Identification

COP9 Signalosome Cullin-RING Ligase Mass Spectrometry, BI41[6]

(CSN) Regulation Co-IP

SMURF2 E3 Ubiquitin Ligase Co-IP [3]
Deubiquitinating

USP4 Co-IP [3][8]
Enzyme
Splicing

SART3 Factor/Targeting Co-IP [3][8]
Factor
E3 Ubiquitin Ligase )

PRP19 Complex Functional Assay [819]
(for PRP31)
Spliceosome )

PRP8 Functional Assay [9]
Component

HP1ly Chromatin Protein Co-IP [7]

Parkin E3 Ubiquitin Ligase Functional Assay [3][10]

Experimental Protocols

The identification and validation of USP15 substrates and interactors rely on a combination of

biochemical, genetic, and biophysical methods.[12] Below are detailed methodologies for key
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experiments.

Co-IP is a gold-standard technique to identify and confirm protein-protein interactions in vivo.
[13]

e Principle: An antibody targeting a known protein (the "bait") is used to pull down this protein
from a cell lysate. Proteins that interact with the bait protein are also pulled down and can be
identified by Western blotting.

e Protocol:

o Cell Lysis: Culture and harvest cells expressing the bait and potential prey proteins. Lyse
cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease
and phosphatase inhibitors to preserve protein complexes.

o Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2
hours at 4°C to reduce non-specific binding.

o Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-USP15)
to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

o Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and
incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

o Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer
to remove non-specifically bound proteins.

o Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample
buffer.

o Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF
membrane, and probe with an antibody against the suspected interacting protein (the

"prey").

This assay directly assesses the ability of a DUB to remove ubiquitin chains from a specific
substrate.
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e Principle: A ubiquitinated substrate is incubated with a purified DUB enzyme. The change in
the substrate's ubiquitination status is then analyzed, typically by Western blotting.

e Protocol:

o Substrate Preparation: Prepare the ubiquitinated substrate. This can be achieved through
an in vitro ubiquitination reaction using purified E1, E2, E3 ligases, ubiquitin, and the
substrate protein, or by immunoprecipitating the ubiquitinated substrate from cell lysates.

o DUB Enzyme Preparation: Purify recombinant USP15 (both wild-type and a catalytically
inactive mutant, e.g., C269A, as a negative control) from an expression system like E. coli.

[7]

o Deubiquitination Reaction: Incubate the ubiquitinated substrate with purified USP15 in a
DUB reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 50 mM NaCl, 5 mM DTT) at 37°C for a
specified time course (e.g., 0, 30, 60, 90 minutes).

o Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling
the samples.

o Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an
antibody against the substrate protein. A successful deubiquitination will show a decrease
in high-molecular-weight ubiquitinated species and an increase in the unmodified
substrate band.

TAP-MS is a high-throughput method used to identify protein interaction networks.[13][14]

e Principle: A protein of interest is expressed as a fusion protein with a tandem affinity
purification (TAP) tag. The protein and its binding partners are isolated from a cell lysate
through two successive affinity purification steps, which minimizes the isolation of non-
specific binders. The final purified protein complexes are then identified by mass
spectrometry.

e Protocol:

o Vector Construction and Expression: Clone the cDNA of the protein of interest (e.qg.,
USP15) into a vector containing a TAP tag (e.g., Protein A - TEV cleavage site -
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Calmodulin Binding Peptide). Express this construct in a suitable host system (e.g., yeast
or mammalian cells).

o First Affinity Purification: Lyse the cells and incubate the lysate with IgG-coupled beads to
bind the Protein A portion of the tag. Wash the beads extensively.

o Elution: Cleave the bound complexes from the IgG beads by incubation with Tobacco Etch
Virus (TEV) protease.

o Second Affinity Purification: Incubate the TEV eluate with calmodulin-coated beads in the
presence of calcium. The Calmodulin Binding Peptide portion of the tag will bind to the
beads.

o Final Elution: After further washing, elute the purified protein complexes by adding a
calcium-chelating agent like EGTA.

o Mass Spectrometry Analysis: Separate the proteins in the final eluate by 1D SDS-PAGE.
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the
resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The
identified proteins represent the interactome of the original bait protein.

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the complex roles of
USP15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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